molecular formula C8H12N2NaO3PS B12752831 Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt CAS No. 64225-42-9

Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt

Cat. No.: B12752831
CAS No.: 64225-42-9
M. Wt: 270.22 g/mol
InChI Key: CPHYRJQNQXXRTR-UHFFFAOYSA-M
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Description

Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate is a chemical compound with the molecular formula C8H13N2O3PSNa and a molecular weight of 270.22 g/mol. It is known for its unique structure, which includes a phosphine group and a sulfonate group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate typically involves the reaction of 2-cyanoethylphosphine with ethanesulfonic acid in the presence of a sodium base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and rigorous quality control measures ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in various fields of chemistry and industry.

Scientific Research Applications

Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is employed in biochemical studies and as a probe for studying enzyme mechanisms.

    Industry: Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate exerts its effects involves its ability to interact with various molecular targets and pathways. The phosphine group can act as a ligand, coordinating with metal ions and influencing catalytic processes. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-[bis(2-cyanoethyl)phosphine]propane-1-sulfonate
  • Sodium 2-[bis(2-cyanoethyl)phosphine]butane-1-sulfonate
  • Sodium 2-[bis(2-cyanoethyl)phosphine]pentane-1-sulfonate

Uniqueness

Compared to similar compounds, Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate is unique due to its specific chain length and the balance between its hydrophilic sulfonate group and hydrophobic phosphine group. This balance makes it particularly effective in certain catalytic and synthetic applications.

Properties

CAS No.

64225-42-9

Molecular Formula

C8H12N2NaO3PS

Molecular Weight

270.22 g/mol

IUPAC Name

sodium;2-[bis(2-cyanoethyl)phosphanyl]ethanesulfonate

InChI

InChI=1S/C8H13N2O3PS.Na/c9-3-1-5-14(6-2-4-10)7-8-15(11,12)13;/h1-2,5-8H2,(H,11,12,13);/q;+1/p-1

InChI Key

CPHYRJQNQXXRTR-UHFFFAOYSA-M

Canonical SMILES

C(CP(CCC#N)CCS(=O)(=O)[O-])C#N.[Na+]

Origin of Product

United States

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